molecular formula C16H28N2O6 B3049152 tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate CAS No. 1956355-34-2

tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate

Cat. No.: B3049152
CAS No.: 1956355-34-2
M. Wt: 344.40
InChI Key: IUGBJGQSLXHWHG-UHFFFAOYSA-N
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Description

tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms (diazaspiro) and a tert-butyl carbamate (Boc) protecting group. While the oxalate salt form is specified in the query, the hydrochloride salt (CAS 1023301-88-3) is more widely documented in literature and commercial catalogs . The oxalate derivative is likely synthesized via acid-catalyzed salt formation, analogous to other spirocyclic Boc-protected amines.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.C2H2O4/c1-13(2,3)18-12(17)16-10-4-5-14(11-16)6-8-15-9-7-14;3-1(4)2(5)6/h15H,4-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGBJGQSLXHWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956355-34-2
Record name 2,9-Diazaspiro[5.5]undecane-2-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956355-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate typically involves the reaction of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate with oxalic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired oxalate salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate has shown promise in the development of novel pharmacological agents. Its unique spirocyclic structure allows for diverse interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of diazaspiro compounds exhibit significant anticancer properties. For instance, compounds similar to tert-butyl 2,9-diazaspiro[5.5]undecane have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of various substituents on the diazaspiro framework can enhance the binding affinity to specific cancer targets, leading to improved therapeutic efficacy .

Neuropharmacology

Research has also focused on the neuropharmacological effects of diazaspiro compounds. The potential for these compounds to act as modulators of neurotransmitter systems has been explored, particularly in relation to disorders such as depression and anxiety. The ability of these compounds to cross the blood-brain barrier is a significant advantage in drug design for central nervous system (CNS) disorders .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its structural characteristics facilitate various chemical transformations.

Synthesis of Complex Molecules

The compound can be utilized in multi-step synthetic pathways to create complex organic molecules, particularly those required in pharmaceuticals and agrochemicals. Its reactivity allows for functionalization at multiple sites, enabling the construction of diverse molecular architectures .

Building Block for Polymer Chemistry

In materials science, this compound can be employed as a building block for synthesizing novel polymers with tailored properties. The incorporation of diazaspiro units into polymer chains can enhance mechanical strength and thermal stability, making them suitable for advanced material applications .

Anticancer Compound Development

A study conducted by researchers at the University of Southampton demonstrated that modifications to the tert-butyl group on diazaspiro compounds significantly affected their anticancer activity against various cell lines. The study highlighted how specific substituents could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Neuroactive Compound Research

In another case study focusing on neuroactive properties, researchers synthesized a series of diazaspiro derivatives and tested their effects on serotonin receptors. Results indicated that certain modifications led to increased receptor affinity and improved pharmacokinetic profiles, suggesting potential therapeutic applications in treating mood disorders .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsEffective against various cancer cell lines
NeuropharmacologyPotential modulators for CNS disorders
Chemical SynthesisIntermediate for complex moleculesUseful in multi-step organic synthesis
Building block for polymersEnhances mechanical strength and thermal stability

Mechanism of Action

The mechanism of action of tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : The hydrochloride form is C₁₄H₂₇ClN₂O₂ (MW 290.83) . The oxalate variant would substitute Cl⁻ with C₂O₄²⁻, yielding C₁₆H₂₇N₂O₆ (MW 343.40, estimated).
  • Structural Features : The 2,9-diazaspiro[5.5]undecane core provides a rigid, three-dimensional scaffold, enhancing binding selectivity in medicinal chemistry applications .
  • Applications : This compound and its analogs are intermediates in drug discovery, particularly for central nervous system (CNS) targets and endoplasmic reticulum (ER) stress modulators .

Comparison with Similar Compounds

Spirocyclic diazaspiro compounds are a versatile class of molecules with varied pharmacological and physicochemical properties. Below is a detailed comparison:

Structural and Functional Differences

Compound Name CAS Number Molecular Formula Substituent Position Functional Groups Key Features Biological Activity Reference
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate N/A* C₁₆H₂₇N₂O₆ (oxalate) 2,9 Boc, oxalate Rigid spiro core; oxalate salt enhances solubility ER stress inducer (in vitro glioma models)
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate oxalate 1228631-69-3 (free base) C₁₄H₂₄N₂O₃ (free base) 3,9 Boc, oxalate Positional isomer of target compound; altered receptor binding kinetics Orexin receptor antagonist (rapid equilibrium in binding assays)
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₄H₂₃NO₃ 3,9 Boc, ketone Oxo group increases polarity; reduced CNS penetration Limited bioactivity data; used in synthetic intermediates
tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate 1032158-48-7 C₁₂H₂₁N₂O₃ 2,7 Boc, ketone Smaller spiro ring (3.5 system); higher solubility in aqueous media Not reported in pharmacological screens
IPSU (2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one) N/A C₂₃H₂₈N₅O₂ 2,9 Indole, methoxypyrimidine Orally active OX2R antagonist; rapid equilibrium in assays CNS disorders (e.g., insomnia)

Notes:

  • *The oxalate salt of the target compound lacks a directly referenced CAS number in the evidence, but its hydrochloride form (1023301-88-3) is well-characterized .

Pharmacological and Physicochemical Properties

  • Bioactivity : The 2,9-diazaspiro[5.5]undecane scaffold is implicated in ER stress activation (e.g., glioma cytotoxicity) , while positional isomers like the 3,9-diaza variant show distinct receptor binding profiles (e.g., orexin receptors) .
  • Solubility and Stability : Oxalate salts generally improve aqueous solubility compared to hydrochlorides, critical for in vivo applications. However, the oxo-containing analogs (e.g., CAS 873924-08-4) may exhibit reduced membrane permeability due to higher polarity .
  • Synthetic Accessibility : The Boc-protected diazaspiro compounds are commercially available with ≥97% purity (e.g., Combi-Blocks, PharmaBlock), enabling rapid derivatization .

Biological Activity

tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate (CAS No. 189333-03-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula: C14H26N2O2
  • Molecular Weight: 254.37 g/mol
  • IUPAC Name: tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
  • Synonyms: 2-Boc-2,9-diazaspiro[5.5]undecane; 2,9-diazaspiro[5.5]undecane-2-carboxylic acid tert-butyl ester .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that compounds with similar diazaspiro structures often exhibit:

  • Anticancer Activity: Compounds in this class have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties: Some derivatives have demonstrated efficacy against bacterial strains, suggesting potential as antimicrobial agents.

Biological Activity Overview

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in various cancer cell lines (e.g., A431 cells)
AntimicrobialEffective against specific bacterial strains
Enzyme InhibitionPotential inhibition of key enzymes involved in metabolic pathways

Case Studies

  • Anticancer Studies:
    A study evaluated the cytotoxic effects of a related compound on A431 human epidermoid carcinoma cells, revealing significant inhibition of cell viability with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism involved the inhibition of Stat3 phosphorylation, crucial for cancer cell survival and proliferation .
  • Antimicrobial Activity:
    Research has indicated that certain derivatives of diazaspiro compounds exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
  • Enzyme Interaction:
    Investigations into enzyme inhibition have shown that similar compounds can inhibit topoisomerase II, an enzyme critical for DNA replication and transcription in cancer cells. This inhibition correlates with increased cytotoxicity in treated cells .

Q & A

Basic Research Questions

Q. What are the recommended protocols for safe handling and storage of tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate?

  • Methodological Answer :

  • Handling : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation of aerosols. Electrostatic discharge precautions are critical; ground equipment and avoid synthetic clothing .
  • Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Ensure containers are upright to prevent leakage. Regularly inspect storage conditions for temperature consistency .

Q. How can researchers confirm the structural identity of this spirocyclic compound?

  • Methodological Answer :

  • Analytical Techniques : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm spirocyclic geometry and Boc-group integrity. Compare spectral data with analogs like tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1194376-44-7), focusing on carbonyl (170–175 ppm) and sp³ hybridized nitrogen signals .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C15H24N2O5\text{C}_{15}\text{H}_{24}\text{N}_2\text{O}_5 (including oxalate counterion).

Q. What are common synthetic routes for tert-butyl-protected diazaspiro compounds?

  • Methodological Answer :

  • Boc Protection : React the free amine (e.g., 2,9-diazaspiro[5.5]undecane) with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in dichloromethane, using DMAP as a catalyst. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
  • Oxalate Salt Formation : Precipitate the oxalate salt by adding oxalic acid in ethanol to the free base, followed by recrystallization from acetone/water (1:1) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. Software like Gaussian or ORCA can predict energy barriers for Boc-deprotection or spirocycle formation .
  • Machine Learning : Train models on spirocyclic reaction datasets to predict optimal solvents (e.g., THF vs. DMF) or catalysts (e.g., Pd/C vs. Raney Ni) for yield improvement .

Q. How should researchers address contradictory stability data in literature?

  • Methodological Answer :

  • Controlled Stability Studies : Design experiments under varying pH (2–12), temperature (25–60°C), and humidity (20–80% RH). Monitor degradation via HPLC-UV at 254 nm. For example, reports stability under refrigeration but lacks data on thermal stress .
  • Hazardous Decomposition : Under pyrolysis (≥200°C), expect CO and NOx_x emissions; use TGA-MS to identify decomposition pathways .

Q. What strategies are recommended for toxicity profiling when in vivo data is unavailable?

  • Methodological Answer :

  • In Silico Prediction : Use tools like OECD QSAR Toolbox or Toxtree to estimate acute oral toxicity (e.g., LD50_{50}) based on structural analogs (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, H302 ).
  • In Vitro Assays : Conduct MTT assays on HepG2 cells for cytotoxicity (IC50_{50}) and Ames tests for mutagenicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate
Reactant of Route 2
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate

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